molecular formula C24H19N3O4S3 B14101336 6-(Methylthio)-2-oxo-3,8-diphenyl-1,2-dihydrothiazolo[3,4-b][1,2,4]triazin-5-ium benzenesulfonate

6-(Methylthio)-2-oxo-3,8-diphenyl-1,2-dihydrothiazolo[3,4-b][1,2,4]triazin-5-ium benzenesulfonate

Cat. No.: B14101336
M. Wt: 509.6 g/mol
InChI Key: IFFHTCXUFHFJFH-UHFFFAOYSA-N
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Description

6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate is a complex heterocyclic compound It belongs to the class of thiazolo[3,4-b][1,2,4]triazines, which are known for their diverse pharmacological activities

Preparation Methods

The synthesis of 6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

    Cyclization: The compound can undergo cyclization reactions to form different ring structures.

Common reagents used in these reactions include acids, bases, and solvents like ethanol and dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of carbonic anhydrase and cholinesterase, which are crucial for various physiological processes .

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,4-b][1,2,4]triazines and their derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities. For example:

Properties

Molecular Formula

C24H19N3O4S3

Molecular Weight

509.6 g/mol

IUPAC Name

benzenesulfonate;6-methylsulfanyl-3,8-diphenyl-1H-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ium-2-one

InChI

InChI=1S/C18H13N3OS2.C6H6O3S/c1-23-18-21-16(15(24-18)13-10-6-3-7-11-13)19-17(22)14(20-21)12-8-4-2-5-9-12;7-10(8,9)6-4-2-1-3-5-6/h2-11H,1H3;1-5H,(H,7,8,9)

InChI Key

IFFHTCXUFHFJFH-UHFFFAOYSA-N

Canonical SMILES

CSC1=[N+]2C(=C(S1)C3=CC=CC=C3)NC(=O)C(=N2)C4=CC=CC=C4.C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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